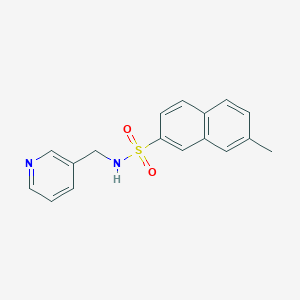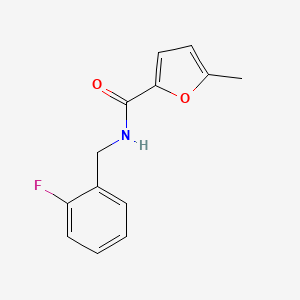
2-(4-benzyl-1-piperazinyl)-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one is a heterocyclic compound with potential therapeutic properties. It is commonly known as 'BPT' and has been studied for its potential in treating various medical conditions.
作用機序
The exact mechanism of action of BPT is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters in the brain. BPT has been found to increase the levels of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood and behavior.
Biochemical and Physiological Effects:
BPT has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin. BPT has also been found to exhibit antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One advantage of using BPT in lab experiments is its potential therapeutic properties. BPT has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties, making it a potentially useful compound for treating a range of medical conditions. However, one limitation of using BPT in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to fully explore its potential therapeutic properties.
将来の方向性
There are several potential future directions for research on BPT. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying the effects of BPT on various neurotransmitter systems in the brain. Another area of research could focus on exploring the potential use of BPT in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to explore the potential use of BPT in treating other medical conditions such as epilepsy and depression.
合成法
The synthesis of BPT involves the reaction of 2-aminothiazole with piperazine and benzyl chloride. This is followed by the reaction of the resulting compound with isobutyraldehyde in the presence of acetic acid. The final product is obtained through recrystallization and purification.
科学的研究の応用
BPT has been studied for its potential use in treating various medical conditions. It has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties. BPT has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13(2)15-16(21)18-17(22-15)20-10-8-19(9-11-20)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCHBQYQSKRNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)